Titancarbonitrid

Übersicht

Beschreibung

Titanium carbonitride is a solid solution between titanium carbide and titanium nitride, both of which have a face-centered cubic structure. This compound is known for its high hardness, excellent thermal stability, and wear resistance. It is widely used in cutting tools, wear-resistant coatings, and other industrial applications due to its superior mechanical properties .

Wissenschaftliche Forschungsanwendungen

Titanium carbonitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, titanium carbonitride is explored for its potential use in biomedical implants and coatings due to its biocompatibility and wear resistance . In industry, it is widely used in cutting tools, wear-resistant coatings, and as a component in cermets (ceramic-metal composites) for high-speed machining and metal cutting applications .

Wirkmechanismus

Target of Action

Titanium carbonitride is a solid solution between the boundary phases titanium carbide and titanium nitride . Its primary targets are various industrial applications due to its high hardness, good thermal stability, and wear resistance . It has been successfully introduced in cutting tools and wear-resistant materials .

Mode of Action

Titanium carbonitride is synthesized directly by a self-propagating reaction between titanium and carbon in a nitrogen atmosphere . Complete conversion to the carbonitride phase is achieved with the addition of titanium nitride as a diluent and with a nitrogen pressure greater than or equal to 0.6 MPa . The formation of the carbonitride is a two-step process. The first step involves the formation of the nonstoichiometric carbide, titanium carbide, and is followed by the formation of the product by the incorporation of nitrogen in the defect-structure carbide to form the carbonitride solid solution .

Result of Action

The result of the action of titanium carbonitride is the creation of a material with high hardness, good thermal stability, and wear resistance . These properties make titanium carbonitride valuable in various industrial applications, including cutting tools and wear-resistant materials .

Biochemische Analyse

Biochemical Properties

Titanium carbonitride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, titanium carbonitride can inhibit the activity of certain proteases, thereby modulating protein degradation processes. Additionally, it has been observed to interact with metalloproteins, influencing their catalytic activities and stability .

Cellular Effects

Titanium carbonitride has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that titanium carbonitride can activate signaling pathways related to oxidative stress, leading to the upregulation of antioxidant enzymes. Furthermore, this compound has been found to alter gene expression profiles, promoting the expression of genes involved in cell survival and proliferation . Its impact on cellular metabolism includes changes in the activity of key metabolic enzymes and shifts in metabolic fluxes.

Molecular Mechanism

The molecular mechanism of titanium carbonitride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Titanium carbonitride can bind to the active sites of enzymes, inhibiting their catalytic activities. Additionally, it can interact with transcription factors, leading to alterations in gene expression patterns. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of titanium carbonitride have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Titanium carbonitride is known for its stability under various conditions, but it can undergo degradation over extended periods. Long-term studies have shown that prolonged exposure to titanium carbonitride can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of titanium carbonitride vary with different dosages in animal models. Studies have shown that low doses of titanium carbonitride can have beneficial effects, such as enhancing antioxidant defenses and promoting tissue repair. High doses can lead to toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

Titanium carbonitride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic fluxes and metabolite levels, particularly in pathways related to oxidative stress and energy metabolism. For example, titanium carbonitride has been found to modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, titanium carbonitride is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as binding to specific proteins and interactions with cellular membranes .

Subcellular Localization

The subcellular localization of titanium carbonitride plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, titanium carbonitride has been observed to localize to mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium carbonitride can be synthesized through various methods, including carbothermic reduction, chemical vapor deposition, and self-propagating high-temperature synthesis. One common method involves the carbothermic reduction of titanium dioxide in a nitrogen atmosphere at high temperatures ranging from 1473 K to 1773 K . Another method involves the reaction of titanium tetrachloride with carbon and nitrogen sources at elevated temperatures .

Industrial Production Methods: In industrial settings, titanium carbonitride is often produced using chemical vapor deposition techniques. This involves the reaction of tetrakis(diethylamino)titanium with ammonia at temperatures between 773 K and 973 K to form thin films of titanium carbonitride . Vacuum arc deposition is another method used to produce titanium carbonitride coatings, where the bias potential, nitrogen partial pressure, and gas mixture composition are carefully controlled to achieve the desired properties .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium carbonitride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form titanium dioxide and carbon dioxide at high temperatures. It can also undergo reduction reactions to form titanium metal and carbon monoxide .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of titanium carbonitride include titanium tetrachloride, carbon sources (such as graphite or carbon black), and nitrogen sources (such as ammonia or nitrogen gas). The reactions typically occur at high temperatures, often exceeding 1000 K .

Major Products Formed: The major products formed from the reactions of titanium carbonitride include titanium dioxide, carbon dioxide, titanium metal, and carbon monoxide. These products depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Titanium carbonitride is similar to other transition metal carbonitrides, such as niobium carbonitride and vanadium carbonitride. These compounds also possess high hardness, thermal stability, and wear resistance .

Uniqueness: What sets titanium carbonitride apart is its combination of properties from both titanium carbide and titanium nitride, resulting in a material with superior hardness and thermal stability. Additionally, the ability to form thin films and coatings through chemical vapor deposition and vacuum arc deposition makes it highly versatile for various industrial applications .

Eigenschaften

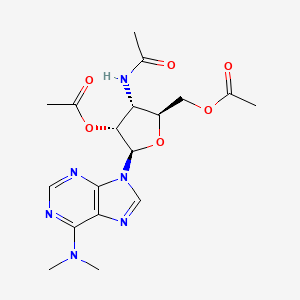

IUPAC Name |

azanylidynetitanium;methylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH.N.2Ti/h1H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXYWFXSOKKOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

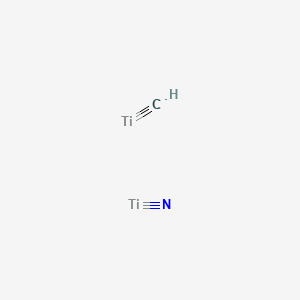

C#[Ti].N#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNTi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12654-86-3 | |

| Record name | Titanium carbide nitride (Ti2CN) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Titanium carbonitride is not a molecule with a fixed stoichiometry but rather a solid solution. Its composition can vary along a continuum between titanium carbide (TiC) and titanium nitride (TiN). Therefore, it is often represented as TiCxN1-x, where x represents the molar fraction of carbon. [, , ]

ANone: Titanium carbonitride typically exhibits a face-centered cubic (FCC) crystal structure, similar to its parent compounds, TiC and TiN. This structure is often referred to as the NaCl-type structure. [, , ]

ANone: Titanium carbonitride possesses an exceptionally high melting point, exceeding 3000 °C. This remarkable thermal stability classifies it as a refractory material, suitable for applications involving extreme temperatures. [, , ]

ANone: When incorporated into metallic matrices like nickel-molybdenum alloys, titanium carbonitride can undergo dissolution and precipitation processes during sintering. This interaction leads to the formation of interfacial phases, such as the K-phase (Ti1–nMonCx), which significantly influence the mechanical properties of the composite. [, , ]

ANone: Increasing the carbon content in titanium carbonitride coatings, achieved by adjusting the C2H2/N2 gas ratio during deposition, can significantly impact their tribological behavior. A specific carbon content was found to result in a remarkably low friction coefficient, highlighting the tunability of its properties. []

ANone: Titanium carbonitride finds widespread use in various applications, including:

- Cutting Tools: Due to its exceptional hardness and wear resistance, it is a key component in cutting tools and wear-resistant coatings for tools and dies. [, , ]

- Cermets: It serves as a reinforcing phase in cermets, composite materials combining the high hardness of ceramics with the toughness of metals. [, , , ]

- Coatings: Titanium carbonitride coatings enhance the surface hardness, wear resistance, and corrosion resistance of various substrates, including steel and titanium alloys. [, , ]

ANone: Finer titanium carbonitride powders lead to enhanced mechanical properties in the final sintered products. Therefore, controlling and refining the grain size during synthesis is crucial for optimizing its performance. [, , ]

ANone: Several approaches can enhance the properties of these composites:

- Interface Modification: Creating coherent interfaces between the titanium carbonitride grains and the metallic matrix can significantly improve fracture toughness. This can be achieved through solid solution type carbonitrides and low-temperature sintering. [, ]

- Grain Size Control: Utilizing ultrafine or nano-sized titanium carbonitride powders leads to finer grain structures in the composite, enhancing its hardness and strength. [, , ]

- Alloying: Adding other elements, such as zirconium or chromium, to the titanium carbonitride can further enhance its hardness, wear resistance, and corrosion resistance. []

ANone: Numerous methods exist for synthesizing titanium carbonitride, each with its advantages and drawbacks:

- Carbothermal Reduction: This method involves the high-temperature reaction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere. [, ]

- Self-Propagating High-Temperature Synthesis (SHS): This technique utilizes the exothermic reaction between titanium and a nitrogen source, such as sodium azide (NaN3), to produce titanium carbonitride. [, ]

- Spark Plasma Sintering (SPS): This method consolidates titanium carbonitride powders at high temperatures and pressures, allowing for the fabrication of dense compacts. [, ]

- Reactive Magnetron Sputtering: This technique deposits thin films of titanium carbonitride onto substrates by sputtering a titanium target in an atmosphere containing carbon and nitrogen. [, ]

- Chemical Vapor Deposition (CVD): This method involves depositing thin films of titanium carbonitride from gaseous precursors onto heated substrates. [, ]

ANone: Yes, adding mineralizers like CaO, K2CO3, and Na2SO4 during the reductive carbo-nitridation process can significantly influence the grain growth of titanium carbonitride. These additives modify the properties of the liquid slag, promoting grain growth and facilitating the separation of titanium carbonitride from the slag. []

ANone: While titanium carbonitride exhibits good stability in many environments, its performance can be further enhanced:

- Oxidation Resistance: Incorporating elements like chromium into the titanium carbonitride lattice can enhance its oxidation resistance at high temperatures. [, ]

- Corrosion Resistance: Alloying with elements like zirconium can improve the corrosion resistance of titanium carbonitride coatings in aggressive environments. []

ANone: Active research areas include:

- Nanostructured Titanium Carbonitride: Exploring the synthesis and properties of titanium carbonitride at the nanoscale to further enhance its mechanical and catalytic properties. [, , ]

- Titanium Carbonitride-Based Composites: Investigating novel composite materials incorporating titanium carbonitride with other ceramics or metals to tailor specific properties for advanced applications. [, , , ]

- Surface Engineering: Optimizing the deposition parameters of titanium carbonitride coatings to achieve desired properties like high hardness, wear resistance, and corrosion resistance for various substrates. [, , ]

ANone: Emerging applications include:

- Energy Storage: Exploring its use as an electrode material in supercapacitors and lithium-ion batteries due to its good electrical conductivity and potential for high surface area. []

- Catalysis: Investigating its catalytic activity in various chemical reactions, such as oxidation, reduction, and organic reactions, leveraging its unique surface properties and electronic structure. [, ]

- Biomedical Applications: Evaluating its biocompatibility and potential use in biomedical implants and devices, benefiting from its bioinertness and wear resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)